Enzyme-Specific Formation: CYP2C19 Drives 5-Hydroxylansoprazole Production vs. CYP3A4 for Lansoprazole Sulfone
In human liver microsomes, the 5-hydroxylation of lansoprazole to 5-Hydroxylansoprazole is primarily catalyzed by CYP2C19, whereas sulfoxidation to lansoprazole sulfone is primarily catalyzed by CYP3A4/5 [1]. This fundamental difference in metabolic origin allows for the specific use of each metabolite as a distinct in vivo probe for their respective CYP enzymes. The intrinsic clearance (Vmax/Km) for the hydroxylation of (+)-lansoprazole by recombinant CYP2C19 is substantially higher than that for (-)-lansoprazole, demonstrating enantioselective metabolism.
| Evidence Dimension | Intrinsic Clearance (Vmax/Km) for Hydroxylation by Recombinant CYP2C19 |
|---|---|
| Target Compound Data | For (+)-Lansoprazole: 0.023 ± 0.001 ml/min/mg |
| Comparator Or Baseline | For (-)-Lansoprazole: 0.006 ± 0.000 ml/min/mg |
| Quantified Difference | 3.8-fold higher intrinsic clearance for the (+)-enantiomer. |
| Conditions | Recombinant CYP2C19 enzymes, incubated at 37°C for 20 min. Kinetics derived via Eadie-Hofstee plots [1]. |
Why This Matters
This data confirms that 5-Hydroxylansoprazole formation is a CYP2C19-specific process, making it a superior biomarker for this enzyme compared to the parent drug or the sulfone metabolite, which is primarily formed by CYP3A4.
- [1] Katsuki, H., et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. *European Journal of Clinical Pharmacology*, 57(10), 709–715. https://doi.org/10.1007/s002280100374 View Source
